Product packaging for Methyl 3-(5-bromothiophen-2-yl)acrylate(Cat. No.:)

Methyl 3-(5-bromothiophen-2-yl)acrylate

Cat. No.: B8603624
M. Wt: 247.11 g/mol
InChI Key: UQYOUWDULIDGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS 62157-62-4) is a high-value brominated thiophene derivative designed for advanced chemical synthesis and research applications. This compound serves as a versatile key intermediate in constructing complex organic molecules, particularly through cross-coupling reactions where the bromine atom acts as a handle for further functionalization. Its primary research value lies in the development of innovative materials and pharmaceuticals. It is a crucial precursor in synthesizing π-conjugated polymers for organic electronics. Specifically, it is employed in creating low band-gap D-A (donor-acceptor) alternating copolymers for use in bulk heterojunction photovoltaic cells, contributing to improved light harvesting and power conversion efficiencies . Furthermore, thiophene-fused heterocyclic systems, related to this acrylate, are extensively investigated for their wide spectrum of biological activities , including antitumor, antifungal, antibacterial, and antituberculosis properties, as well as potential in treating neurological diseases . Acrylate copolymers based on similar brominated structures are also explored for their biological activity and utility in drug carrier systems . Safety and Handling: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Refer to the Material Safety Data Sheet (MSDS) for detailed handling protocols. Based on a related compound, 3-(5-Bromothiophen-2-yl)acrylic acid, this class of chemicals may cause skin, eye, and respiratory irritation . Storage: For extended stability, it is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO2S B8603624 Methyl 3-(5-bromothiophen-2-yl)acrylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

IUPAC Name

methyl 3-(5-bromothiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C8H7BrO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3

InChI Key

UQYOUWDULIDGLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(S1)Br

Origin of Product

United States

Synthetic Methodologies for Methyl 3 5 Bromothiophen 2 Yl Acrylate and Its Derivatives

Strategies for the Construction of 5-Bromothiophene-2-yl Moieties

The formation of the 5-bromothiophene-2-yl scaffold is a critical step in the synthesis of the target compound. This is typically achieved through the direct halogenation of a thiophene (B33073) ring or by synthesizing a suitable precursor that already contains the desired bromine substitution.

Halogenation Techniques for Directed Thiophene Ring Functionalization

The bromination of thiophene and its derivatives is a common method for introducing a bromine atom onto the thiophene ring. Due to the electron-rich nature of the thiophene ring, electrophilic substitution reactions, such as halogenation, proceed readily. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of thiophenes. tandfonline.comresearchgate.net The reaction is often carried out in a suitable solvent like glacial acetic acid or acetonitrile. tandfonline.comtcichemicals.com The regioselectivity of the bromination is influenced by the directing effects of existing substituents on the thiophene ring. For an unsubstituted thiophene, bromination typically occurs at the 2- and 5-positions. In the case of 2-substituted thiophenes, the bromine is generally directed to the 5-position. researchgate.net

Computational studies using Density Functional Theory (DFT) have investigated the mechanisms of bromination between thiophenes and NBS, suggesting that the formation of a bromonium ion is a favorable pathway. researchgate.net The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and selectivity. tandfonline.com For instance, the bromination of 3-alkylthiophenes with NBS in glacial acetic acid has been shown to be a rapid and highly selective method for obtaining 2-bromo-3-alkylthiophenes. tandfonline.com

Precursor Synthesis of 2-Acetyl-5-bromothiophene (B160168)

A key precursor for the synthesis of methyl 3-(5-bromothiophen-2-yl)acrylate is 2-acetyl-5-bromothiophene. chemicalbook.comnist.gov This compound can be synthesized through two primary routes: the bromination of 2-acetylthiophene (B1664040) or the acylation of 2-bromothiophene (B119243).

In the first approach, 2-acetylthiophene is reacted with a brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetic anhydride (B1165640) with a catalytic amount of acetic acid. chemicalbook.com The reaction mixture is typically heated to facilitate the reaction, and upon completion, the product can be precipitated by pouring the mixture into water. chemicalbook.com

The second method involves the Friedel-Crafts acylation of 2-bromothiophene with acetyl chloride. chemicalbook.comprepchem.com This reaction is typically carried out in a solvent like dichloromethane. The reaction of 2-bromothiophene with acetyl chloride can result in the formation of 2-acetyl-5-bromothiophene in good yields. chemicalbook.comprepchem.com

The synthesized 2-acetyl-5-bromothiophene can be used in subsequent reactions to introduce the acrylate (B77674) moiety. chemicalbook.com

Approaches for the Introduction of the Acrylate Moiety

Once the 5-bromothiophene-2-yl moiety is in place, the next step is the introduction of the methyl acrylate group. This can be accomplished through esterification reactions to form methyl acrylate itself, which can then be used in subsequent steps, or through condensation reactions that directly form the α,β-unsaturated ester.

Esterification Reactions for Methyl Acrylate Derivatives

The synthesis of methyl acrylate is commonly achieved through the esterification of acrylic acid with methanol. researchgate.netosti.gov This reaction is typically catalyzed by a strong acid, such as sulfuric acid. google.comresearchgate.net The process can be carried out continuously by heating the reaction mixture and removing the water formed during the reaction to drive the equilibrium towards the product side. google.com Various catalysts have been investigated for this esterification, including cation-exchange resins like Amberlyst 15. researchgate.netacs.org Kinetic studies of this reaction have been performed to optimize reaction conditions such as temperature, catalyst loading, and the molar ratio of reactants. acs.org

Condensation Reactions for α,β-Unsaturated Ester Formation (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a useful method for forming α,β-unsaturated ketones and can be adapted for the synthesis of α,β-unsaturated esters. researchgate.netfigshare.com This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an ester. libretexts.org In the context of synthesizing this compound, a related reaction, the Horner-Wadsworth-Emmons reaction, is more commonly employed for the direct formation of the α,β-unsaturated ester. conicet.gov.ar

The Claisen condensation, in its classic form, involves the reaction between two ester molecules to form a β-keto ester. organic-chemistry.orgjove.com Crossed Claisen condensations, where two different esters are used, can be synthetically useful if one of the esters lacks α-hydrogens. organic-chemistry.org

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound often involve the reaction of a 5-bromothiophene derivative containing a carbonyl group with a reagent that provides the acrylate moiety. The Horner-Wadsworth-Emmons and Wittig reactions are prominent examples of such methods.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters. conicet.gov.arresearchgate.net This reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde or ketone. rsc.orgorgsyn.orgresearchgate.net For the synthesis of this compound, 5-bromothiophene-2-carbaldehyde (B154028) sigmaaldrich.com can be reacted with a phosphonate reagent such as methyl 2-(diethoxyphosphoryl)acetate in the presence of a base. The HWE reaction generally provides the (E)-isomer of the α,β-unsaturated ester with high selectivity. conicet.gov.ar

The Wittig reaction is another widely used method for the synthesis of alkenes from carbonyl compounds. nih.govresearchgate.net This reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. In the synthesis of this compound, 5-bromothiophene-2-carbaldehyde can be treated with a phosphorus ylide derived from a methyl haloacetate.

Both the Horner-Wadsworth-Emmons and Wittig reactions offer direct and efficient pathways to this compound from readily available starting materials.

General Synthetic Procedures and Optimized Reaction Conditions

The synthesis of α,β-unsaturated esters like this compound is commonly achieved through olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction. These methods involve the reaction of an aldehyde or ketone with a stabilized phosphorus ylide or a phosphonate carbanion. For the target compound, the logical starting materials would be 5-bromo-2-thiophenecarboxaldehyde and a phosphorus reagent like trimethyl phosphonoacetate.

The general procedure involves the deprotonation of the phosphonate ester using a suitable base to form a nucleophilic carbanion. This is followed by the addition of the aldehyde (5-bromo-2-thiophenecarboxaldehyde). The resulting intermediate then eliminates a phosphate (B84403) byproduct to form the desired alkene. The stereoselectivity of the reaction, yielding predominantly the E-isomer (trans), is a key advantage of the HWE reaction.

Optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters include the choice of base, solvent, and reaction temperature. Stronger bases and polar aprotic solvents generally facilitate the reaction.

Table 1: Optimized Reaction Conditions for Horner-Wadsworth-Emmons Olefination

ParameterConditionRationale
Phosphorus Reagent Trimethyl phosphonoacetateProvides the methyl acrylate moiety.
Aldehyde 5-bromo-2-thiophenecarboxaldehydeProvides the 5-bromothiophen-2-yl moiety.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base for efficient carbanion formation.
Solvent Tetrahydrofuran (THF), anhydrousA polar aprotic solvent that solubilizes reactants and intermediates.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation, followed by warming to drive the reaction to completion.
Reaction Time 2-12 hoursMonitored by TLC until consumption of the aldehyde is complete.

Mechanistic Investigation of Main and Side Reactions in Synthesis Processes

The Horner-Wadsworth-Emmons reaction mechanism is a well-established pathway. It begins with the abstraction of a proton from the α-carbon of the trimethyl phosphonoacetate by a strong base, like sodium hydride, to form a resonance-stabilized phosphonate carbanion.

This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 5-bromo-2-thiophenecarboxaldehyde. This addition step forms a tetrahedral intermediate, which subsequently undergoes elimination of a phosphate ester (e.g., diethyl phosphate) to generate the carbon-carbon double bond of the acrylate. The stereochemical outcome, favoring the (E)-alkene, is a result of thermodynamic control where the sterically less hindered trans-intermediate is favored.

Main Reaction Mechanism:

Deprotonation: NaH removes a proton from trimethyl phosphonoacetate.

Nucleophilic Attack: The resulting carbanion attacks the aldehyde carbonyl group.

Intermediate Formation: A betaine-like intermediate is formed.

Elimination: The intermediate collapses, eliminating a phosphate salt and forming the C=C double bond.

Side Reactions:

Polymerization: Acrylate derivatives are susceptible to polymerization, especially under thermal conditions or in the presence of radical initiators. Careful control of temperature is necessary.

Cannizzaro-type reactions: If a weaker base is used or if the aldehyde has no α-hydrogens (as is the case here), self-redox reactions can occur, though this is less common under HWE conditions.

Side reactions on the thiophene ring: The bromo-substituent is generally stable under HWE conditions, but strong bases at high temperatures could potentially lead to elimination or substitution reactions, although this is unlikely under the optimized conditions.

Palladium-Catalyzed Cross-Coupling Reactions in Related Systems

Palladium-catalyzed reactions are indispensable tools for the synthesis and functionalization of aromatic and heteroaromatic compounds, including thiophene derivatives.

Suzuki-Miyaura Coupling for Aryl-Thiophene Linkages

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds, particularly for linking aromatic rings. nih.govmdpi.com In systems related to this compound, this reaction would be employed to couple an aryl or heteroaryl group at the C5 position of the thiophene ring, by reacting the bromo-substituent with an organoboron compound. nih.gov

The reaction is catalyzed by a palladium(0) complex and requires a base. The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the bromothiophene derivative.

Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired aryl-thiophene product.

This coupling method is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and environmental compatibility of organoboron reagents. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

ComponentExamplePurpose
Substrate 2-Bromo-5-(bromomethyl)thiopheneThe electrophilic partner containing the C-Br bond. nih.gov
Boron Reagent Arylboronic acidThe nucleophilic partner providing the aryl group. nih.gov
Palladium Catalyst Pd(PPh₃)₄, Pd(dtbpf)Cl₂The catalyst that facilitates the C-C bond formation. nih.govmdpi.com
Base K₃PO₄, Et₃NActivates the boronic acid for transmetalation. nih.govmdpi.com
Solvent 1,4-Dioxane/H₂O, TolueneSolubilizes reactants and facilitates the reaction. nih.govmdpi.com
Temperature 60-90 °CProvides thermal energy to drive the catalytic cycle. nih.govmdpi.com

Heck Reactions in Cinnamate (B1238496) Derivative Synthesis

The Heck reaction provides a direct method for the synthesis of cinnamate derivatives by coupling an aryl halide with an acrylate. jocpr.com This reaction is analogous to a potential alternative synthesis of the title compound from 2,5-dibromothiophene (B18171) and methyl acrylate. The reaction involves the palladium-catalyzed arylation of an alkene. nih.gov

The accepted mechanism for the Heck reaction typically involves a Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond to form an arylpalladium(II) complex.

Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the aryl-palladium bond.

β-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a hydridopalladium complex.

Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the hydridopalladium species, completing the cycle.

The Heck reaction is a powerful tool for creating substituted alkenes from readily available starting materials and has been widely applied in the synthesis of pharmaceuticals and fine chemicals. researchgate.netnih.gov

Table 3: Common Parameters for Heck Reaction in Cinnamate Synthesis

ComponentExamplePurpose
Aryl Halide 4-Bromoanisole, Aryl BromidesThe source of the aryl group. researchgate.net
Alkene Methyl Acrylate, Sodium AcrylateThe substrate to be arylated. researchgate.net
Palladium Catalyst Pd(OAc)₂, PalladacyclesThe catalyst for the C-C bond formation. researchgate.net
Base Triethylamine (Et₃N), K₂CO₃Neutralizes the generated HX and regenerates the catalyst.
Solvent DMF, Toluene, Ionic LiquidsProvides the reaction medium. researchgate.netresearchgate.net
Temperature 80-140 °CRequired to drive the reaction, especially with less reactive bromides.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy of Methyl 3-(5-bromothiophen-2-yl)acrylate allows for the identification and assignment of each unique proton in the molecule. The analysis of chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J) reveals the electronic environment and connectivity of the protons.

The ¹H NMR spectrum typically shows distinct signals corresponding to the vinylic protons of the acrylate (B77674) group, the aromatic protons on the thiophene (B33073) ring, and the protons of the methyl ester group. The vinylic protons, adjacent to the thiophene ring and the carbonyl group, appear as doublets in the olefinic region of the spectrum, typically between 6.0 and 8.0 ppm. The coupling constant between these two protons is characteristic of a trans configuration across the double bond, generally in the range of 15-18 Hz.

The protons on the thiophene ring also exhibit characteristic chemical shifts and coupling. The proton at the C3 position and the proton at the C4 position of the thiophene ring typically appear as doublets due to coupling with each other. Their exact positions are influenced by the electron-withdrawing effects of the bromine atom and the acrylate substituent. The methyl protons of the ester group characteristically appear as a sharp singlet further upfield, usually around 3.8 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiophene H-3 ~7.15 d ~4.0
Thiophene H-4 ~7.05 d ~4.0
Vinylic H (α to C=O) ~6.20 d ~15.7
Vinylic H (β to C=O) ~7.65 d ~15.7
-OCH₃ ~3.80 s -

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically the most deshielded, appearing at the downfield end of the spectrum, generally in the 165-175 ppm region. The sp² hybridized carbons of the thiophene ring and the acrylate double bond resonate in the 110-150 ppm range. The carbon atom bonded to the bromine (C5) is significantly influenced by the halogen's electronic effect. The sp³ hybridized methyl carbon of the ester group is found at the upfield end of the spectrum, typically around 50-60 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Ester) ~167.0
Thiophene C2 ~142.0
Thiophene C3 ~131.0
Thiophene C4 ~128.0
Thiophene C5 (C-Br) ~115.0
Vinylic C (α to C=O) ~118.0
Vinylic C (β to C=O) ~138.0
-OCH₃ ~51.8

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful for identifying functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays a number of characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band is observed for the carbonyl (C=O) stretching vibration of the α,β-unsaturated ester, typically appearing in the region of 1710-1730 cm⁻¹. The C=C stretching vibration of the acrylate moiety is usually found around 1620-1640 cm⁻¹.

Vibrations associated with the thiophene ring also produce characteristic signals. C-H stretching vibrations on the aromatic ring are observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1400-1500 cm⁻¹ region. The C-S stretching vibration of the thiophene ring can be found at lower wavenumbers. The C-Br stretching vibration typically appears in the far-infrared region, often below 700 cm⁻¹.

Table 3: Key FT-IR Vibrational Frequencies for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H Stretch (Thiophene & Vinylic) 3100-3000 Medium
C-H Stretch (Methyl) 2950-2850 Medium
C=O Stretch (α,β-unsaturated ester) ~1720 Strong, Sharp
C=C Stretch (Acrylate) ~1630 Medium
C=C Stretch (Thiophene Ring) 1500-1400 Medium-Strong
C-O Stretch (Ester) 1300-1100 Strong

Raman Spectroscopy for In-Situ Reaction Monitoring and Mechanistic Insights

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric vibrations and bonds involving non-polar or weakly polar functional groups. The C=C double bond of the acrylate and the thiophene ring vibrations often produce strong Raman signals.

A significant application of Raman spectroscopy is in the real-time, in-situ monitoring of chemical reactions. For instance, during the synthesis of this compound (e.g., via a Heck or Wittig reaction), the disappearance of reactant peaks and the simultaneous appearance of product peaks can be tracked. The intensity of the C=C stretching vibration of the acrylate group (~1630 cm⁻¹) can be monitored to follow the reaction progress and determine kinetic parameters without the need for sample extraction. This provides valuable mechanistic insights into the reaction pathway and helps in optimizing reaction conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Upon ionization, the molecule can also break apart into characteristic fragments, providing valuable structural information.

For this compound, the mass spectrum will show a molecular ion peak (M⁺). A key feature will be the isotopic pattern of the molecular ion, which will exhibit two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺). This is the characteristic signature of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance). The exact mass of the molecular ion can be used to confirm the elemental formula, C₈H₇BrO₂S.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would include the loss of the methoxy (B1213986) group (-•OCH₃) from the ester, leading to a fragment ion [M - 31]⁺. Another likely fragmentation is the loss of the entire methyl ester group (-•COOCH₃), resulting in an [M - 59]⁺ fragment. Cleavage at other points in the molecule, such as the bond between the thiophene ring and the acrylate chain, can also occur, providing a complete picture of the molecule's structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Identity Notes
260/262 [C₈H₇BrO₂S]⁺ (M⁺) Molecular ion peak, showing Br isotope pattern.
229/231 [M - OCH₃]⁺ Loss of the methoxy radical.
201/203 [M - COOCH₃]⁺ Loss of the carbomethoxy radical.
184 [C₄H₃S-CH=CH-CO]⁺ Loss of Br and OCH₃.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS allows for the unambiguous determination of the molecular formula.

Table 1: Theoretical Isotopic Distribution for C₈H₇BrO₂S

Isotope Exact Mass Relative Abundance (%)
¹²C₈¹H₇⁷⁹Br¹⁶O₂³²S 245.9428 100.00
¹²C₈¹H₇⁸¹Br¹⁶O₂³²S 247.9408 97.98
¹³C¹²C₇¹H₇⁷⁹Br¹⁶O₂³²S 246.9462 8.68
¹³C¹²C₇¹H₇⁸¹Br¹⁶O₂³²S 248.9441 8.51
¹²C₈¹H₇⁷⁹Br¹⁸O¹⁶O³²S 247.9472 0.20
¹²C₈¹H₇⁷⁹Br¹⁶O₂³⁴S 247.9382 4.51

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is invaluable for identifying and quantifying compounds within a mixture. In the context of characterizing this compound, LC-MS would be employed to confirm the purity of a synthesized sample and to study its fragmentation patterns, which can provide further structural information.

The retention time in the liquid chromatography phase is dependent on the compound's polarity and its interaction with the stationary and mobile phases. The subsequent mass spectrometry analysis would reveal the molecular ion peak corresponding to the mass of the compound, as well as fragment ions that are characteristic of its structure. The prominent bromine isotopes (⁷⁹Br and ⁸¹Br) would result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, aiding in their identification.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction Analysis

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the available literature. However, the analysis of a structurally analogous compound, (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, provides significant insight into the likely structural characteristics. researchgate.net

For this related molecule, the crystal structure was determined to be orthorhombic with the space group P2₁2₁2₁. researchgate.net The analysis revealed a planar molecular structure, with the exception of the hydrogen atoms of the methyl group. researchgate.net It is highly probable that this compound would also adopt a largely planar conformation due to the conjugated π-system extending from the thiophene ring through the acrylate group.

Table 2: Crystallographic Data for the Analogous Compound (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile

Parameter Value
Chemical Formula C₈H₆BrNS
Formula Weight 228.11
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.1347 (5)
b (Å) 7.1124 (3)
c (Å) 19.8245 (13)
Volume (ų) 864.99 (10)
Z 4
Temperature (K) 150

Data sourced from a study on (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. researchgate.net

Supramolecular Assembly and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The study of supramolecular assembly focuses on the non-covalent interactions that govern how molecules arrange themselves in the solid state. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice.

While a Hirshfeld surface analysis specific to this compound is not available, studies on similar thiophene derivatives highlight the types of interactions that are likely to be significant. icm.edu.pl These interactions typically include hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between the thiophene rings.

Table 3: Common Intermolecular Interactions in Thiophene Derivatives

Interaction Type Description
Hydrogen Bonding Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.
Halogen Bonding Non-covalent interaction involving a halogen atom as an electrophilic species.
π-π Stacking Attractive, non-covalent interactions between aromatic rings.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.

This table represents common interactions and is not based on a specific analysis of this compound.

Computational Chemistry and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. epstem.netepstem.netresearchgate.net For Methyl 3-(5-bromothiophen-2-yl)acrylate, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its geometric and electronic characteristics. epstem.netrroij.commdpi.com

Theoretical geometry optimization of this compound provides the most stable three-dimensional arrangement of its atoms. This process identifies the lowest energy conformation of the molecule. epstem.net Due to the rotational freedom around the single bonds connecting the thiophene (B33073) ring and the acrylate (B77674) group, several conformers can exist. Computational studies on similar molecules, like 5-methyl thiophene acryloyl ethyl thiolester, have demonstrated the importance of considering rotational isomerism. nih.gov For this compound, the planarity of the molecule is a key factor, with the most stable conformer likely having the thiophene ring and the acrylate group in a nearly planar orientation to maximize π-conjugation. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. rroij.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orglibretexts.org In this compound, the HOMO is expected to be localized primarily on the electron-rich 5-bromothiophen-2-yl ring, while the LUMO is likely centered on the electron-withdrawing acrylate moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net DFT calculations allow for the precise determination of these energy levels.

ParameterCalculated Value (eV)
EHOMO-6.5
ELUMO-2.0
Energy Gap (ΔE)4.5

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar organic molecules.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.netsemanticscholar.org These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.com These parameters help in understanding the molecule's stability and its propensity to react. researchgate.net For instance, a higher chemical hardness indicates lower reactivity. semanticscholar.org

Based on the electronic distribution, the likely sites for electrophilic attack are the carbon atoms of the thiophene ring, while the oxygen atoms of the acrylate group are prone to nucleophilic attack.

Global Reactivity DescriptorFormulaIllustrative Value
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.25 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 22.25 eV
Global Softness (S)1 / (2η)0.22 eV-1
Electrophilicity Index (ω)μ2 / (2η)4.01 eV

Note: The values in this table are calculated using the illustrative HOMO and LUMO energies from the previous table.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are favorable for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl group and the bromine atom due to their high electronegativity. Conversely, the hydrogen atoms would exhibit a positive potential.

DFT calculations can predict the vibrational frequencies of a molecule, which can be correlated with experimental infrared (IR) and Raman spectra. scispace.comresearchgate.net The calculated harmonic vibrational wavenumbers for this compound would help in the assignment of its characteristic vibrational modes. For instance, the stretching vibrations of the C=O and C=C bonds in the acrylate group, as well as the vibrational modes of the thiophene ring and the C-Br bond, can be identified. nih.govwarse.orgicm.edu.pl These theoretical predictions are crucial for interpreting experimental spectroscopic data.

Vibrational ModeExpected Wavenumber Range (cm-1)
C=O stretch1700-1750
C=C stretch (acrylate)1620-1680
Thiophene ring stretches1300-1500
C-O stretch1100-1300
C-Br stretch500-600

Note: The wavenumber ranges are typical for the specified functional groups and are meant to be illustrative.

Advanced Quantum Chemical Methods for Intermolecular and Intramolecular Interactions

Beyond standard DFT, advanced quantum chemical methods are employed to investigate the subtle intermolecular and intramolecular interactions that govern the supramolecular chemistry of this compound. mdpi.comnih.gov These methods can accurately describe non-covalent interactions such as halogen bonding, where the bromine atom acts as an electrophilic region, and π-π stacking interactions between the thiophene rings of adjacent molecules. Understanding these interactions is vital for predicting the crystal packing and solid-state properties of the compound.

Quantitative Analysis of Non-Covalent Interaction Energies (Electrostatic, Polarization, Dispersion, Repulsive)

Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture, crystal packing, and physical properties of molecular materials. rsc.orgmdpi.com A quantitative analysis of these weak forces—including electrostatic, polarization, dispersion, and repulsive energies—provides a detailed picture of how molecules of this compound would interact in a condensed phase.

In thiophene-based copolymers, non-covalent interactions such as S···O, O···H–C, and S···H–C are known to play a crucial role in promoting backbone planarity and influencing solid-state ordering. nih.gov For this compound, the bromine atom, sulfur heteroatom, and the acrylate group would be key participants in a complex network of NCIs. Energy decomposition analysis, a typical computational method, would be used to partition the total interaction energy between molecular pairs into physically meaningful components.

Table 1: Expected Components of Non-Covalent Interaction Energy Analysis

Interaction Component Description
Electrostatic Arises from the interaction between the static charge distributions of the molecules.
Polarization Accounts for the distortion of a molecule's electron cloud by another molecule.
Dispersion A quantum mechanical effect arising from instantaneous electronic fluctuations.

| Repulsive | Short-range Pauli repulsion that prevents molecular collapse. |

Such an analysis would quantify the contributions of halogen bonding (involving the bromine atom), hydrogen bonding, and π-π stacking interactions, which are fundamental to the material's structure and properties. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density (ρ) to characterize chemical bonding. nih.govmdpi.com By locating critical points in the electron density, QTAIM can identify and classify both covalent and non-covalent bonds. nih.govrsc.org

For this compound, a QTAIM analysis would involve:

Locating Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates they are linked by a bond path.

Analyzing BCP Properties: The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the interaction. A positive value of ∇²ρ typically signifies a non-covalent interaction, such as a hydrogen bond or halogen bond. nih.gov

Studies on thiophene clusters show that QTAIM is effective in identifying the specific C–H···S, C–H···π, and S···S interactions that stabilize molecular structures. nih.gov A similar analysis on the target molecule would precisely map the intramolecular and intermolecular interactions governing its conformational preferences and crystal packing.

Table 2: Typical QTAIM Descriptors for Bond Analysis

Descriptor Symbol Interpretation
Electron Density at BCP ρ(r) Correlates with the strength of the interaction.
Laplacian of Electron Density ∇²ρ(r) Distinguishes between shared (covalent) and closed-shell (non-covalent) interactions.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational visualization tool that highlights regions of non-covalent interactions in real space. It is based on the relationship between the electron density and the reduced density gradient (RDG). mdpi.com The resulting plots provide a qualitative and intuitive picture of NCIs.

An NCI plot for this compound would visualize:

Broad, greenish surfaces: Indicating stabilizing van der Waals interactions.

Smaller, bluish surfaces: Signifying strong, attractive interactions like hydrogen or halogen bonds.

Reddish surfaces: Corresponding to repulsive steric clashes.

This visual method complements QTAIM by providing a clear depiction of the spatial extent and nature of the weak interactions that stabilize the molecular system. mdpi.com

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method for investigating the electronic excited states of molecules. rsc.org It is particularly valuable for predicting absorption spectra and understanding the photophysical properties of organic compounds. mdpi.com

Excitation Energies and Theoretical Absorption Wavelength Predictions

TDDFT calculations can predict the vertical excitation energies and corresponding oscillator strengths for electronic transitions. This data allows for the simulation of the UV-Visible absorption spectrum. For thiophene-containing molecules, the choice of the functional is critical, as some functionals can provide results in good agreement with experimental data. mdpi.com

For this compound, TDDFT would identify the key electronic transitions, such as the HOMO → LUMO transition, and predict the maximum absorption wavelength (λmax). Analysis of the molecular orbitals involved would clarify the nature of these transitions (e.g., π → π* or intramolecular charge transfer).

Table 3: Representative TDDFT Output for UV-Vis Spectrum Prediction

Excited State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S1 Data not available Data not available Data not available HOMO → LUMO
S2 Data not available Data not available Data not available HOMO-1 → LUMO

Excited State Gradients and Resonance Raman (RR) Spectroscopy Correlations

The calculation of analytical derivatives of the excited state energy with respect to nuclear coordinates (gradients) is a powerful feature of modern TDDFT implementations. researchgate.net These gradients describe the forces acting on the atoms in the excited state and can be used to predict the geometry of the molecule after electronic excitation. Furthermore, these gradients are directly related to the intensities observed in Resonance Raman (RR) spectroscopy, providing a powerful link between theoretical calculations and experimental vibrational spectroscopy. This correlation allows for a detailed understanding of the structural changes a molecule undergoes upon photoexcitation.

Exploration of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugation, such as thienyl derivatives, are of significant interest for their non-linear optical (NLO) properties. researchgate.netrsc.org These properties are essential for applications in optoelectronics, including optical switching and data storage. nih.gov Computational methods are routinely used to predict the NLO response of new materials.

The key NLO parameters that would be calculated for this compound using DFT include:

Polarizability (α): Describes the linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

Second Hyperpolarizability (γ): Related to third-order NLO phenomena.

Theoretical studies on similar thienyl-chalcone and acrylate systems demonstrate that these compounds can exhibit significant hyperpolarizability, often many times greater than that of standard reference materials like urea. researchgate.netmedmedchem.com The presence of the electron-rich thiophene ring and the electron-withdrawing acrylate group in this compound suggests it possesses a donor-π-acceptor character, which is a common and effective motif for enhancing NLO properties. nih.gov

Table 4: Key Non-Linear Optical Properties for Theoretical Calculation

Property Symbol Description
Polarizability α Linear response to an electric field.
First Hyperpolarizability β Second-order non-linear response.

Hyperpolarizability Calculations and Potential NLO Applications

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability, a measure of how easily the electron cloud of the molecule is distorted by an external electric field. Computational quantum mechanical methods are frequently employed to calculate the hyperpolarizability of organic molecules.

For compounds like this compound, the presence of a thiophene ring, which is an electron-rich π-conjugated system, suggests the potential for significant NLO properties. The acrylate group can act as an electron-withdrawing group, creating a "push-pull" system that can enhance the second-order hyperpolarizability (β). The bromine atom, being an electron-withdrawing group, can further modulate the electronic properties of the thiophene ring.

Table 1: Representative Theoretically Calculated Hyperpolarizability Values for Thiophene Derivatives

CompoundMethodFirst Hyperpolarizability (β) (a.u.)
Thiophene-2-carboxaldehydeDFT/B3LYP1.5 x 10³
2-(2-thienyl)acetonitrileDFT/B3LYP2.8 x 10³
Methyl 3-(thiophen-2-yl)acrylateDFT/B3LYP4.2 x 10³

Note: The values presented in this table are illustrative and based on computational studies of similar thiophene derivatives. They are intended to provide a qualitative understanding of the potential NLO properties of this compound.

Theoretical Investigations of Molecular Interactions and Drug-Likeness (In Silico Approaches)

In silico methods are indispensable in modern drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of potential drug candidates. These computational approaches allow for the early assessment of a molecule's "drug-likeness," helping to prioritize candidates for further experimental investigation. For this compound, various in silico tools can be used to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential to interact with biological targets.

The drug-likeness of a compound is often evaluated using rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Thiophene derivatives are prevalent in many pharmaceuticals, suggesting that the thiophene scaffold is generally well-tolerated biologically.

Molecular docking simulations can provide insights into the potential binding modes of this compound with various protein targets. The molecule possesses several features that could contribute to binding interactions, including the potential for hydrogen bonding through the ester group and halogen bonding involving the bromine atom. The aromatic thiophene ring can also participate in π-π stacking interactions with aromatic amino acid residues in a protein's active site.

ADMET prediction tools can further refine the assessment of its potential as a drug candidate. These predictions are based on statistical models derived from large datasets of known drugs and their experimental properties. While specific in silico ADMET data for this compound is not published, general predictions for similar small molecules containing a thiophene ring often show good oral bioavailability and metabolic stability. However, the presence of a bromine atom might influence its metabolic fate and potential for toxicity, warranting further investigation.

Table 2: Predicted Drug-Likeness and ADMET Properties for a Representative Thiophene Acrylate

PropertyPredicted Value
Molecular Weight< 500 g/mol
LogP2-3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityLow
Ames MutagenicityNon-mutagen

Note: The data in this table are representative examples based on in silico predictions for structurally related thiophene acrylates and are intended to be illustrative. These values would need to be confirmed through specific computational and experimental studies for this compound.

Reactivity Studies and Reaction Mechanisms of Methyl 3 5 Bromothiophen 2 Yl Acrylate and Analogs

Mechanistic Insights into Bromine Reactivity on the Thiophene (B33073) Ring

The bromine atom attached to the thiophene ring is a key site for functionalization, primarily through substitution reactions. The electron-rich nature of the thiophene ring, influenced by the sulfur heteroatom, dictates its susceptibility to both nucleophilic and electrophilic attacks.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the thiophene ring can be displaced by nucleophiles, a reaction facilitated by the presence of the electron-withdrawing acrylate (B77674) group. While the thiophene ring is inherently electron-rich, the acrylate moiety at the 2-position can help to stabilize the negative charge in the Meisenheimer intermediate, thus promoting nucleophilic attack. Studies on the related compound, 5-bromothiophene-2-carboxaldehyde, have demonstrated that nucleophilic aromatic substitution with secondary amines can occur in high yields, particularly in polar solvents like water which can stabilize the polar transition states. thieme-connect.com For instance, the reaction of 5-bromothiophen-2-carboxaldehyde with morpholine (B109124) in the presence of a base proceeds to give the corresponding 5-morpholinothiophene-2-carboxaldehyde. thieme-connect.com This suggests that Methyl 3-(5-bromothiophen-2-yl)acrylate would likely undergo similar SNAr reactions with various nucleophiles.

Electrophilic Aromatic Substitution: While the bromine atom itself is deactivating, it is an ortho-, para- director. However, in the context of the 2,5-disubstituted thiophene ring of this compound, the positions for electrophilic attack are already occupied. Further electrophilic substitution on the thiophene ring is therefore less common and would likely require harsh reaction conditions, potentially leading to a mixture of products or decomposition.

The primary role of the bromine atom in this compound is to serve as a versatile handle for cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 5-position of the thiophene ring, significantly expanding the synthetic utility of the molecule.

Cross-Coupling Reactions: The carbon-bromine bond is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. These reactions provide efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling, which involves the reaction of the bromo-compound with an organoboron reagent in the presence of a palladium catalyst and a base, is a widely used method for forming biaryl structures. For example, 5-bromothiophene-2-carboxylic acid derivatives have been successfully coupled with various arylboronic acids to yield 5-arylthiophene-2-carboxylic acid derivatives. nih.gov It is expected that this compound would behave similarly, allowing for the synthesis of a diverse library of 5-aryl-2-acrylate derivatives. The general mechanism involves oxidative addition of the bromothiophene to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. researchgate.netnih.gov

Stille Coupling: The Stille reaction couples the bromothiophene with an organotin compound. This method is also effective for creating new carbon-carbon bonds. wikipedia.org For instance, 2-bromo-5-hexylthiophene (B1278347) has been used in Stille coupling reactions to synthesize thiophene oligomers. jcu.edu.au

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, such as methyl acrylate itself. researchgate.netresearchgate.net While in this specific molecule, the acrylate is already present, the bromine atom could potentially react with other alkenes in an intermolecular fashion.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromothiophene and a terminal alkyne. nih.govnih.gov This reaction is valuable for the synthesis of conjugated enyne systems. The mechanism typically involves a palladium catalyst and a copper co-catalyst. researchgate.net

Below is a table summarizing the expected outcomes of various cross-coupling reactions with this compound.

Coupling ReactionReagentCatalyst/ConditionsExpected Product
Suzuki Arylboronic acidPd catalyst, BaseMethyl 3-(5-arylthiophen-2-yl)acrylate
Stille OrganostannanePd catalystMethyl 3-(5-organostannylthiophen-2-yl)acrylate derivative
Heck AlkenePd catalyst, BaseMethyl 3-(5-alkenylthiophen-2-yl)acrylate derivative
Sonogashira Terminal alkynePd catalyst, Cu co-catalyst, BaseMethyl 3-(5-alkynylthiophen-2-yl)acrylate

Reactivity of the Acrylate Moiety

The acrylate functionality in this compound is an α,β-unsaturated ester, which makes it susceptible to a variety of addition and cyclization reactions.

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and prone to attack by nucleophiles in a Michael (1,4-conjugate) addition. nih.govresearchgate.net A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction. rsc.orgresearchgate.net For example, the Michael addition of amines to methyl acrylates is a well-established method for the synthesis of β-amino esters and can often be promoted by microwave irradiation. nih.gov Similarly, thiols can add across the double bond, a reaction that can be catalyzed by either bases or nucleophiles. nsf.gov

The general scheme for a Michael addition to this compound is shown below:

Figure 1: General scheme for the Michael addition of a nucleophile (Nu-H) to this compound.

The acrylate moiety can participate in intramolecular cyclization reactions, particularly when a suitable nucleophilic or radical-generating group is present on the thiophene ring or a substituent. While specific examples for this compound are not prevalent in the literature, intramolecular cyclizations of thiophene-based compounds are known. For instance, thiophene-based helicenes have been shown to undergo intramolecular cyclization. nih.gov Additionally, thiolate anions generated from thiophene ring-opening reactions can participate in cyclization processes. nih.govresearchgate.net It is conceivable that if the bromine atom is replaced by a nucleophilic group via a prior substitution reaction, this group could then attack the acrylate moiety in an intramolecular fashion to form a new ring system. Radical-mediated cyclizations are also a possibility, where a radical generated on a side chain could add to the acrylate double bond. mdpi.com

Tandem and Cascade Reactions Utilizing the Compound as a Synthon

The dual reactivity of this compound makes it an excellent candidate for use in tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For example, a reaction sequence could be envisioned where a Suzuki coupling is followed by a Michael addition.

A hypothetical tandem reaction could involve the initial palladium-catalyzed coupling of the bromothiophene with a boronic acid that also contains a nucleophilic group. Following the C-C bond formation, an intramolecular Michael addition could be triggered, leading to the rapid construction of a complex heterocyclic scaffold.

Another possibility involves a one-pot Suzuki cross-coupling followed by a Wittig olefination, which has been demonstrated for the synthesis of 3-(biphenyl)acrylates from formyl-substituted boronic acids. mdpi.com While not a direct reaction of the acrylate, this illustrates the potential for multi-step one-pot syntheses starting from related thiophene derivatives.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. While direct participation of this compound in well-known MCRs is not extensively documented, its structural motifs are amenable to such transformations. The precursor, 5-bromothiophene-2-carboxaldehyde, can readily engage in established MCRs like the Passerini and Ugi reactions.

The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.gov In this context, 5-bromothiophene-2-carboxaldehyde can serve as the aldehyde component. For instance, its reaction with a carboxylic acid and an isocyanide would yield a product with the bromothiophene moiety directly attached to a stereocenter bearing both an ester and an amide group. This strategy provides a convergent route to highly functionalized molecules incorporating the thiophene ring.

The Ugi four-component reaction is another prominent MCR that could involve derivatives of the title compound. This reaction brings together a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govnih.gov Similar to the Passerini reaction, 5-bromothiophene-2-carboxaldehyde can act as the carbonyl input. The resulting Ugi product would feature a dipeptide-like structure containing the 5-bromothiophen-2-yl group. The versatility of the Ugi reaction allows for the introduction of a wide range of substituents, making it a valuable tool for generating libraries of compounds for biological screening.

The α,β-unsaturated ester functionality of this compound itself suggests potential for participation in other types of MCRs, such as those involving Michael additions. For example, a three-component reaction could be envisioned where a nucleophile adds to the β-position of the acrylate, followed by trapping of the resulting enolate by an electrophile.

The following table summarizes the potential application of precursors or analogs of this compound in well-established multi-component reactions.

Multi-Component ReactionKey ReactantsPotential Role of Thiophene DerivativeResulting Product Scaffold
Passerini Reaction Aldehyde, Carboxylic Acid, Isocyanide5-bromothiophene-2-carboxaldehyde as the aldehyde component.α-Acyloxy amide with a 5-bromothiophen-2-yl substituent.
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanide5-bromothiophene-2-carboxaldehyde as the aldehyde component.Bis-amide (dipeptide mimic) containing a 5-bromothiophen-2-yl group.

Aza-Wittig, Imine Condensation, and Electrophilic Aromatic Substitution Sequences

A notable application of analogs of this compound is in a tandem three-reaction sequence involving an Aza-Wittig reaction, imine condensation, and electrophilic aromatic substitution to synthesize complex heterocyclic systems like indolizines. scirp.orgscirp.org This sequence highlights the utility of the acrylate's precursor, an iminophosphorane, in constructing fused ring systems.

The starting material for this sequence is typically an ethyl (Z)-3-(heteroaryl/aryl)-2-((triphenyl-λ5-phosphaneylidene)amino)acrylate, which can be prepared from the corresponding heteroaryl/aryl aldehyde. scirp.org For instance, an analog derived from 4-bromothiophene-2-carboxaldehyde has been studied in this context.

The proposed mechanism for this tandem reaction is as follows:

Aza-Wittig Reaction: The sequence initiates with an aza-Wittig reaction between the thiophenyliminophosphorane acrylate and one of the aldehyde groups of a dicarbonyl compound, such as 2,3-thiophenedicarboxaldehyde (B186593). This step involves the formation of a betaine (B1666868) intermediate, followed by an oxazaphosphetane ring, which then eliminates triphenylphosphine (B44618) oxide to yield an imine. scirp.org

Imine Condensation: The newly formed imine then undergoes a condensation reaction with the second aldehyde group of the dicarbonyl compound, leading to the formation of a reactive iminium intermediate.

Electrophilic Aromatic Substitution: The final step is an intramolecular electrophilic aromatic substitution, where the electron-rich thiophene ring of the acrylate moiety attacks the iminium ion. This cyclization results in the formation of the fused indolizine (B1195054) ring system. The aromaticity of the thiophene ring is crucial for the success of this cyclization step. scirp.org

The reaction of various thiophene-containing iminophosphoranes with 2,3-thiophenedicarboxaldehyde has been shown to produce indolizine isomers in good yields. The table below presents the results for the synthesis of different indolizine derivatives from their corresponding thiophenyliminophosphorane precursors.

EntryInitial IminophosphoraneIndolizine Product(s)Yield (%)
1Ethyl (Z)-3-(thiophen-2-yl)-2-((triphenyl-λ5-phosphaneylidene)amino)acrylateIsomeric mixture76
2Ethyl (Z)-3-(thiophen-3-yl)-2-((triphenyl-λ5-phosphaneylidene)amino)acrylateIsomeric mixture82
3Ethyl (Z)-3-(4-methylthiophen-2-yl)-2-((triphenyl-λ5-phosphaneylidene)amino)acrylateIsomeric mixture70
4Ethyl (Z)-3-(4-bromothiophen-2-yl)-2-((triphenyl-λ5-phosphaneylidene)amino)acrylateIsomeric mixture78

Data sourced from González-Rodríguez et al. (2021). scirp.org

This tandem reaction sequence demonstrates a sophisticated strategy for the rapid construction of complex heterocyclic scaffolds from relatively simple starting materials, leveraging the inherent reactivity of the thiophene ring and the versatility of the aza-Wittig reaction.

Applications in Advanced Materials Science and Chemical Engineering

Design of Photosensitive and Photovoltaic Devices

The electron-rich nature and extended π-conjugation of the thiophene (B33073) ring make Methyl 3-(5-bromothiophen-2-yl)acrylate and its derivatives promising candidates for applications in photosensitive and photovoltaic devices. These organic materials can be engineered to absorb light and facilitate charge separation and transport, which are critical processes in solar energy conversion.

The thiophene moiety in this compound serves as a π-extended, electron-rich system. This characteristic is fundamental to its application in organic electronics. The delocalized π-electrons across the thiophene ring and the acrylate (B77674) group allow for efficient absorption of light and contribute to the stabilization of charge-separated states. The presence of the electron-donating thiophene ring enhances the electron density of the molecule, which is a desirable trait for the donor component in organic photovoltaic (OPV) cells. Increasing the electron density between donor and acceptor units within a molecular structure can lead to an increase in fluorescence, a key property for photosensitive materials. nih.gov

Derivatives of this compound can be designed to exhibit a "push-pull" architecture. In this design, the electron-rich thiophene ring acts as the electron donor (push), while an electron-withdrawing group attached to the acrylate moiety or another part of the molecule serves as the electron acceptor (pull). This intramolecular charge transfer (ICT) is crucial for the functioning of organic electronic devices. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor. This charge separation is the primary step in generating a photocurrent in photovoltaic devices. The efficiency of this process is influenced by the strength of the donor and acceptor groups and the nature of the π-conjugated bridge connecting them. The co-existence of matched electron-donating and electron-withdrawing groups within a molecule is favorable for enhancing insulation properties in materials. researchgate.net

The performance of organic electronic devices is heavily dependent on the charge transport properties of the constituent materials. Key parameters include the electron injection barrier, ionization potential, electron affinity, and reorganization energies.

PropertyDescriptionRelevance to Device Performance
Electron Injection Barrier The energy difference between the LUMO of the organic material and the work function of the electrode.A lower barrier facilitates the efficient injection of electrons from the electrode into the material.
Ionization Potential (IP) The minimum energy required to remove an electron from the HOMO of a molecule.Relates to the stability of the material against oxidation and determines the open-circuit voltage in OPV cells.
Electron Affinity (EA) The energy released when an electron is added to the LUMO of a molecule.Influences the electron-accepting capability and the efficiency of charge separation.
Reorganization Energies The energy required for the geometric relaxation of a molecule upon gaining or losing an electron.Lower reorganization energies are desirable for efficient charge transport, as they correspond to faster charge transfer rates.

This table is a general representation of charge transport properties and their significance. Specific values for this compound would require dedicated experimental or computational studies.

Theoretical and experimental studies on related polythiophene derivatives have shown that modifications to the side groups can significantly influence the electronic properties and morphology of the polymer, which in turn affects charge transport. researchgate.netrsc.org For instance, the introduction of polar groups can create deep traps that capture and scatter charge carriers, thereby reducing carrier mobility and concentration. researchgate.net

Development of Molecular Rotors and Viscosity Sensors

The structural framework of this compound is amenable to the design of molecular rotors, which are fluorescent molecules whose emission properties are sensitive to the viscosity of their environment. researchgate.net This sensitivity arises from the competition between radiative decay (fluorescence) and non-radiative decay through intramolecular rotation. In low-viscosity environments, the molecule can freely rotate, leading to efficient non-radiative decay and low fluorescence. In more viscous media, this rotation is hindered, resulting in an increase in fluorescence intensity. nih.gov

Compounds containing a donor-π-acceptor motif, similar to what can be derived from this compound, are known to form twisted intramolecular charge-transfer (TICT) complexes in the excited state, a key feature for molecular rotors. nih.gov The thiophene ring can act as the electron donor, and by attaching a suitable electron acceptor to the acrylate part, a viscosity-sensitive fluorophore can be created. The fluorescence quantum yield and viscosity sensitivity of these molecular rotors can be tuned by modifying the electronic and steric properties of the molecule. ibs.re.kr

Precursors for Functionalized Organic Dyes and Chromophores

This compound is a valuable precursor for the synthesis of functionalized organic dyes and chromophores. The bromine atom on the thiophene ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of functional groups and the extension of the π-conjugated system, enabling the synthesis of dyes with tailored absorption and emission properties. Thiophene derivatives are known to be useful in a variety of applications, including as photochromic materials and dyes. researchgate.net

Building Blocks for Complex Heterocyclic Systems

The reactivity of the acrylate and the bromothiophene moieties makes this compound a versatile building block for the synthesis of more complex heterocyclic systems. ekb.eg The double bond of the acrylate group can participate in various cycloaddition and addition reactions, while the brominated thiophene allows for the introduction of other heterocyclic rings. This versatility enables the construction of novel polycyclic and fused heterocyclic compounds with potential applications in medicinal chemistry, materials science, and catalysis.

Synthesis of Thienoindole Analogs

Thienoindoles, heterocyclic compounds with a thiophene ring fused to an indole (B1671886) nucleus, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. nih.govrsc.org The synthesis of thienoindole analogs often involves multi-step strategies, including palladium-catalyzed cross-coupling reactions, to construct the fused ring system. rsc.org

While this compound possesses the necessary thiophene core, a direct, well-documented synthetic pathway for its conversion into thienoindole analogs is not extensively reported in the scientific literature. General methodologies for thienoindole synthesis typically involve precursors that can undergo intramolecular cyclization. These methods include the Fischer indole synthesis from thiophene-based hydrazones, palladium-catalyzed Buchwald-Hartwig amination, and Cadogan reductive cyclization of nitrated biaryls. rsc.org The subject compound could potentially serve as a precursor to these intermediates after significant chemical modification.

Formation of Pyrazole (B372694), Pyrimidine (B1678525), and Chromone (B188151) Derivatives

The synthesis of pyrazole, pyrimidine, and chromone derivatives from this compound is an area of synthetic exploration. These heterocyclic systems are core components in many pharmaceuticals and functional materials.

Pyrazole Derivatives: The classical approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comnih.gov Another common method is the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. nih.gov While this compound is an α,β-unsaturated ester, its direct conversion to pyrazoles is not a prominently featured route in the literature. It would likely require transformation into a more suitable precursor, such as a thiophene-containing chalcone (B49325) or a 1,3-diketone.

Pyrimidine Derivatives: The construction of the pyrimidine ring is often achieved through the reaction of a three-carbon component, such as an α,β-unsaturated carbonyl compound, with an amidine, urea, or thiourea. orientjchem.orgjddtonline.info Although this compound fits the description of a potential three-carbon synthon, its specific use in the direct synthesis of pyrimidine derivatives is not widely documented. The reactivity of the acrylate ester would need to be compatible with the cyclocondensation conditions.

Chromone Derivatives: Chromones (1,4-benzopyrones) are typically synthesized through various methods, including the Baker-Venkataraman rearrangement, Simonis reaction, and other cyclization strategies involving ortho-hydroxyaryl ketones as key precursors. ijrar.orgijrpc.com The direct incorporation of this compound into the chromone scaffold is not a standard synthetic route. Its application would likely involve its use as a building block in a multi-step sequence to construct the necessary phenolic precursor for the final cyclization.

Construction of Benzimidazole-Fused Heterocycles

Benzimidazole-fused heterocycles are a critical class of compounds with a wide array of pharmacological activities. The most common synthetic strategy for the benzimidazole (B57391) ring involves the condensation of an ortho-phenylenediamine with a carboxylic acid or an aldehyde. researchgate.net

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of thiophene (B33073) derivatives, aiming to reduce the environmental footprint of chemical processes. Future research will likely focus on developing more sustainable synthetic routes to Methyl 3-(5-bromothiophen-2-yl)acrylate that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient methods.

Key areas of development include:

Catalytic Methods: There is a continuous drive to discover and optimize metal-catalyzed reactions that offer high regioselectivity and efficiency. Copper-mediated methodologies, for instance, have shown promise in the synthesis of halogenated thiophenes using environmentally benign solvents like ethanol. rsc.org Future work will likely explore the use of more abundant and less toxic metal catalysts, such as iron or bismuth, and the development of recyclable catalytic systems to further enhance sustainability.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. Its application in the synthesis of thiophene-based compounds, including chalcones and pyrazolines, has demonstrated its potential for more efficient and greener processes. mdpi.comacs.org Further exploration of microwave-assisted synthesis for acrylate (B77674) derivatives of thiophene could lead to more sustainable manufacturing processes.

Solvent-Free and Aqueous Reactions: A significant goal of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions, or the use of water as a solvent, is a critical direction. ncu.edu.tw For instance, transition-metal-free heterocyclization of bromoenynes using a mixture of tetrabutylphosphonium (B1682233) bromide and water has been successfully employed for the synthesis of substituted thiophenes. ncu.edu.tw

Use of Renewable Feedstocks: The synthesis of thiophene-containing compounds from bio-based platforms is a promising avenue for sustainable chemistry. Lignocellulosic biomass, for example, can be a source for producing thiophene derivatives, offering a renewable alternative to fossil fuel-based starting materials. acs.org

Integration of Machine Learning and Artificial Intelligence in Predictive Molecular Design

The convergence of computational power and chemical sciences has paved the way for the integration of machine learning (ML) and artificial intelligence (AI) in the design and discovery of new molecules. For compounds like this compound, these technologies offer the potential to rapidly screen virtual libraries, predict properties, and optimize molecular structures for specific applications, thereby reducing the time and cost associated with traditional experimental approaches.

Future research in this domain will likely focus on:

Property Prediction: ML models, such as deep neural networks and gradient boosting algorithms, are being developed to accurately predict the physicochemical and electronic properties of thiophene derivatives. rsc.org These models can forecast parameters like density, HOMO/LUMO energy levels, and band gaps based on molecular structure, which is crucial for designing materials with specific optoelectronic characteristics. rsc.orgacs.orgresearchgate.net

Structure-Activity Relationship (SAR) Modeling: By analyzing large datasets of compounds, ML algorithms can identify the key structural features that influence a molecule's activity or properties. This allows for the in silico design of novel thiophene derivatives with enhanced performance, whether for pharmaceutical applications or as organic semiconductors. mdpi.com

Generative Models for de Novo Design: AI can be used to generate entirely new molecular structures with desired properties. These generative models can explore a vast chemical space to propose novel candidates that may not be intuitively obvious to a human chemist, accelerating the discovery of next-generation materials.

Synthesis Planning: AI tools are also being developed to assist in retrosynthetic analysis, predicting viable and efficient synthetic routes for target molecules. This can help chemists to devise more sustainable and cost-effective synthesis strategies.

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of thiophene-based materials in the future.

Exploration of Novel Material Science Applications with Tailored Optoelectronic Properties

The unique electronic structure of the thiophene ring, combined with the versatility of the acrylate group, makes this compound a promising building block for a new generation of organic electronic materials. Future research will focus on harnessing and tailoring its optoelectronic properties for a range of applications. The ability to modify the molecular structure allows for fine-tuning of properties such as the HOMO/LUMO energy levels and the optical band gap. acs.orgnih.gov

Key areas for future exploration include:

Organic Photovoltaics (OPVs): Thiophene-based materials are extensively used in organic solar cells due to their excellent light-harvesting capabilities and charge-transport properties. rsc.orgncu.edu.twbenthamscience.com By modifying the structure of this compound, for instance by creating donor-acceptor copolymers, it is possible to tune the absorption spectrum to better match the solar spectrum and optimize the energy levels for efficient charge separation and collection. nih.gov

Organic Field-Effect Transistors (OFETs): The planarity and potential for π-π stacking in thiophene-containing molecules are advantageous for creating highly ordered thin films, which are essential for efficient charge transport in OFETs. nih.gov Research into new polymerization techniques and processing conditions for acrylate-functionalized thiophenes could lead to flexible and transparent transistors for next-generation electronics.

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of thiophene derivatives can be tailored by chemical modification. mdpi.com Future work could involve designing and synthesizing novel emitters based on the this compound scaffold for use in energy-efficient displays and lighting.

Nonlinear Optical (NLO) Materials: Conjugated organic molecules can exhibit significant third-order nonlinear optical responses, which are of interest for applications in optical limiting and all-optical switching. researchgate.netnih.gov The extended π-system of polymers derived from thiophene acrylates makes them potential candidates for NLO materials.

The table below presents representative optoelectronic properties of various thiophene-based materials, illustrating the tunability that can be achieved through structural modifications.

Material ClassExample Compound/PolymerHOMO (eV)LUMO (eV)Optical Band Gap (eV)Application
Small Molecule Thiophene-based π-conjugated molecule (C1)-4.682-2.7381.943Organic Photovoltaics
Polymer Poly(3-hexylthiophene) (P3HT)-4.9 to -5.2-2.9 to -3.2~1.9 - 2.0Organic Photovoltaics, OFETs
Donor-Acceptor Polymer Benzodithiophene-Thienothiophene Copolymer-5.09-3.501.69Organic Photovoltaics
Fused Thiophene 2,7-diphenyl rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene-5.5-2.43.1OFETs

Data is illustrative and sourced from various studies on thiophene-based materials for optoelectronic applications. acs.orgnih.govacs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(5-bromothiophen-2-yl)acrylate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : A common approach involves coupling 5-bromothiophene-2-carbaldehyde with methyl acrylate derivatives via Knoevenagel condensation or Heck coupling. Key parameters include using anhydrous solvents (e.g., DMF or THF), Pd-based catalysts, and controlled heating (60–80°C) to minimize side reactions. Post-synthesis purification via column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is recommended to isolate the product . For brominated thiophene precursors, ensure stoichiometric control of bromine substituents to avoid over-substitution, as excess bromine may lead to di-brominated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the acrylate double bond (δ 6.3–7.1 ppm for vinyl protons) and thiophene ring protons (δ 7.2–7.5 ppm). The bromine substituent causes deshielding in adjacent carbons .
  • IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) and C-Br absorption (~600 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : The molecular ion peak [M]⁺ should correspond to the molecular formula C₈H₇BrO₂S (exact mass: 261.93 g/mol) .

Q. How can researchers address low solubility of this compound in common organic solvents?

  • Methodological Answer : Use polar aprotic solvents like DMSO or DMF for reactions. For crystallization trials, a mixed solvent system (e.g., dichloromethane/hexane) can improve solubility. Sonication or mild heating (40–50°C) may also aid dissolution .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, OLEX2) resolve challenges in refining the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). For twinned crystals, employ the TWIN/BASF commands in SHELXL to model twin domains .
  • Refinement : Apply restraints to anisotropic displacement parameters for the bromine atom due to its high electron density. Use OLEX2’s visualization tools to validate hydrogen bonding and π-π stacking interactions .
  • Validation : Check the CIF file with PLATON/CHECKCIF to identify outliers in bond lengths/angles .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. The bromine atom lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvent interactions in explicit water/DMSO to study aggregation behavior .

Q. How can discrepancies in synthetic yields be systematically investigated for this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary catalyst loading (Pd(OAc)₂: 1–5 mol%), temperature (50–90°C), and solvent polarity in a factorial design. Use ANOVA to identify significant factors .
  • Byproduct Analysis : Employ LC-MS to detect di-brominated or dimerized impurities. Adjust bromine stoichiometry or reaction time to suppress side pathways .

Q. Can this compound undergo polymerization, and what challenges exist in achieving controlled polymer architectures?

  • Methodological Answer : Free-radical polymerization is hindered by the electron-withdrawing bromothiophene group, which stabilizes the acrylate double bond. Alternative approaches include:

  • RAFT Polymerization : Use a chain-transfer agent (e.g., cumyl dithiobenzoate) to control molecular weight .
  • Coordination Polymerization : Employ Ziegler-Natta catalysts to activate the monomer, though steric bulk from the bromine may limit propagation .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the thermal stability of this compound?

  • Methodological Answer :

  • TGA-DSC Analysis : Perform thermogravimetric analysis under nitrogen (heating rate: 10°C/min). Compare decomposition onset temperatures across studies; discrepancies may arise from impurities or varying atmospheric conditions.
  • Reproducibility Checks : Synthesize the compound using literature protocols and validate purity via HPLC (>98%) before testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.